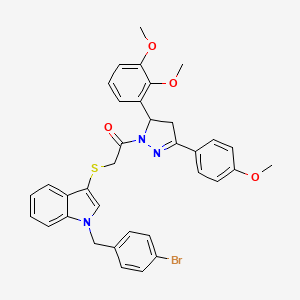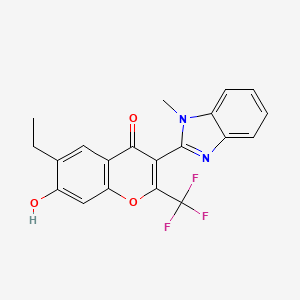![molecular formula C26H29ClN2O5 B2843588 Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride CAS No. 2097922-16-0](/img/structure/B2843588.png)
Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is composed of several structural components including a quinoline ring, a piperidine ring, and methoxybenzoyl and carboxylate groups . Quinolines are known for their pharmaceutical and biological activities, making them valuable in drug research and development . Piperidines are also significant in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The quinoline and piperidine rings form the core structure, with the methoxybenzoyl and carboxylate groups attached .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinolines and piperidines are known to undergo a variety of chemical reactions. For example, quinolines can react with ethene-1,2,3,4-tetracarbonitrile to form new pyrano[3,2-c]quinolones . Piperidines can undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Synthesis Approaches
The synthesis of compounds structurally related to Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride involves complex reactions that provide insights into the chemical properties and potential applications of these molecules. For instance, Bänziger et al. (2000) outlined a practical and large-scale synthesis method for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a compound serving as an important intermediate for pharmaceutically active compounds. This synthesis utilizes readily available materials and highlights the potential for large-scale manufacturing of complex quinoline derivatives (Bänziger, J. Cercus, and Wolfgang Stampfer, U. Sunay, 2000).
Biological Activities
Research into the biological activities of quinoline derivatives reveals their potential in various scientific applications, including antimicrobial and antifungal activities. Patel et al. (2011) synthesized new pyridine derivatives, including those structurally similar to the query compound, and evaluated their in vitro antimicrobial activity. Their work demonstrates variable and modest activity against investigated bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Patel, S. N. Agravat, and Faiyazalam M. Shaikh, 2011).
Photodiode Applications
Elkanzi et al. (2020) explored the optical characterizations of a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate for photodiode applications. This research underscores the versatility of quinoline derivatives in electronic applications, where their unique optical properties can be harnessed for the design and manufacturing of organic photodiodes (Elkanzi, A. Farag, N. Roushdy, and A. Mansour, 2020).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5.ClH/c1-4-33-26(30)18-11-13-28(14-12-18)24-21-15-20(32-3)9-10-23(21)27-16-22(24)25(29)17-5-7-19(31-2)8-6-17;/h5-10,15-16,18H,4,11-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSMXWFBYBDDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
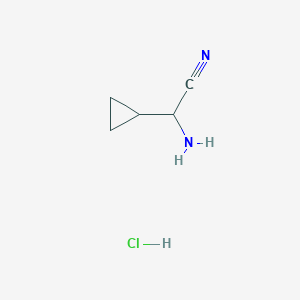
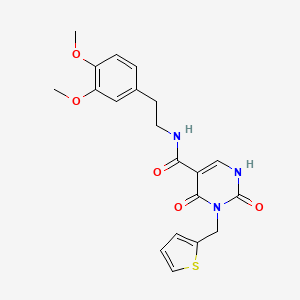
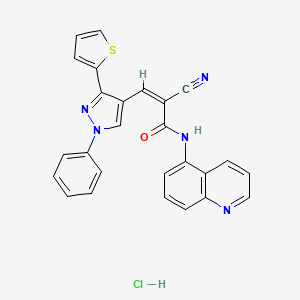
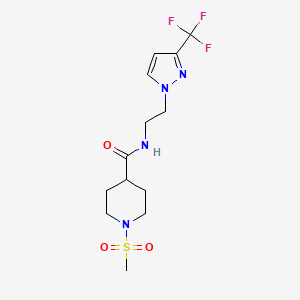
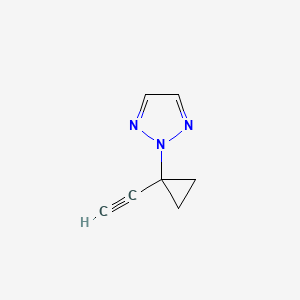
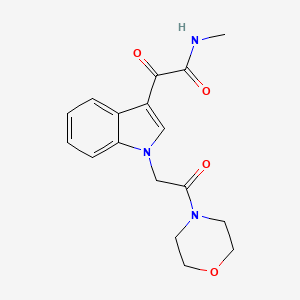
![methyl (2S)-2-({[(2-furylmethyl)amino]carbonyl}amino)-3-methylbutanoate](/img/structure/B2843517.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2843518.png)
![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843521.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2843522.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843524.png)
![1-(3-chlorobenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B2843525.png)
